molecular formula C10H12O3 B14619716 2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol CAS No. 56968-72-0

2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol

Cat. No.: B14619716
CAS No.: 56968-72-0
M. Wt: 180.20 g/mol
InChI Key: ILEBYHLTNMQMHT-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol is an organic compound belonging to the benzodioxin family This compound is characterized by its unique structure, which includes a benzene ring fused with a dioxin ring and two methyl groups at positions 2 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol typically involves the reaction of 2-hydroxybenzyl alcohol with 2,2-dimethoxypropane under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzodioxin ring structure . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can enhance the reaction rate and yield. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the dioxin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2,4-dimethyl-2H,4H-1,3-benzodioxin-6-one, while reduction can produce 2,4-dimethyl-2H,4H-1,3-benzodioxin-6-ylmethanol.

Scientific Research Applications

2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxin: Similar structure but lacks the methyl groups and hydroxyl group.

    2,3-Dihydro-1,4-benzodioxin: Similar structure but lacks the methyl groups.

    2,2-Dimethyl-4H-1,3-benzodioxin: Similar structure but lacks the hydroxyl group.

Uniqueness

2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

56968-72-0

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2,4-dimethyl-4H-1,3-benzodioxin-6-ol

InChI

InChI=1S/C10H12O3/c1-6-9-5-8(11)3-4-10(9)13-7(2)12-6/h3-7,11H,1-2H3

InChI Key

ILEBYHLTNMQMHT-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2)O)OC(O1)C

Origin of Product

United States

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